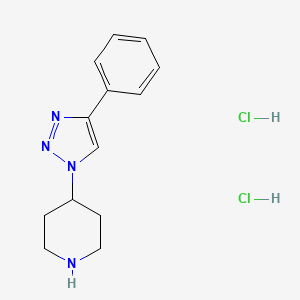
4-amino-2-chloro-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound . It is a versatile compound with a white to light yellow crystalline powder appearance . This compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-amino-2-chloro-N-(pyridin-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
4-Amino-2-chloropyridine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Chemical Reactions Analysis
4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .Physical And Chemical Properties Analysis
4-Amino-2-chloropyridine is a white to light yellow crystalline powder with a melting point of 90-94°C . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Applications De Recherche Scientifique
Luminescent Properties and Nano-Aggregate Formation
Pyridyl substituted benzamides have been studied for their luminescent properties and ability to form nano-aggregates with enhanced emission in aqueous solutions. Such compounds exhibit multi-stimuli-responsive behaviors, including mechanochromic properties, which are of significant interest in the development of new materials for sensing, imaging, and optical devices. The research conducted by Srivastava et al. (2017) delves into the spectral characteristics, structural analysis, and theoretical calculations to rationalize the optical data of these compounds, showcasing their potential in scientific applications (Srivastava et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives from aminopyridine reactions have been explored, highlighting their potential antibacterial activity. Rostamizadeh et al. (2013) synthesized these derivatives through an environmentally friendly reaction and assessed their antibacterial efficacy, suggesting the possible utilization of pyridine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Novel Polyimide Films
Research on novel polyimide films incorporating amide groups has demonstrated the improvement of mechanical properties and thermal stability through the introduction of benzamide derivatives. Luo et al. (2011) synthesized these films and characterized them through various analyses, revealing significant enhancements in tensile strength, modulus, and thermal resistance. This study opens avenues for the application of benzamide derivatives in the development of high-performance polymeric materials (Luo et al., 2011).
Cytotoxic Activity
The synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has been investigated for their cytotoxic activity against various cancer cell lines. Adhami et al. (2014) discovered that these compounds exhibited significant cytotoxicity, particularly against breast and prostate cancer cell lines, suggesting their potential as anticancer agents (Adhami et al., 2014).
Directing Group for C-H Bond Amination
The use of 2-(pyridin-2-yl)aniline as a directing group for C-H bond amination mediated by cupric acetate has been explored, demonstrating an effective method for the amination of benzamide derivatives. This approach, as investigated by Zhao et al. (2017), enables the functionalization of benzamide derivatives, opening new pathways for their application in organic synthesis and drug development (Zhao et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-chloro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFVJVFQPUHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-(pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)
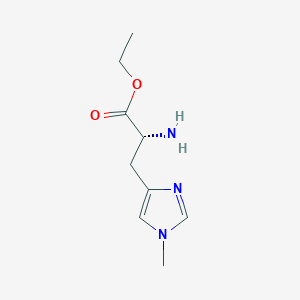
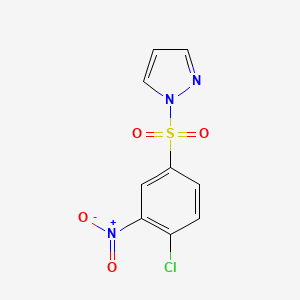

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
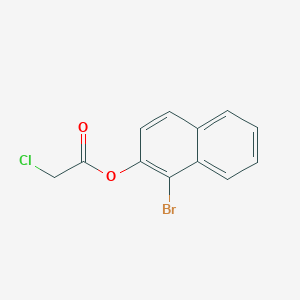
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)
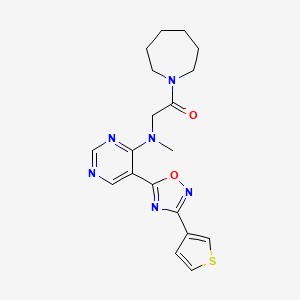
![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)

